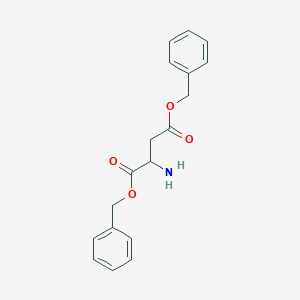

Dibenzyl 2-aminosuccinate

説明

It is a white crystalline solid that is soluble in organic solvents such as ethanol and ether . This compound is often used in various chemical and biological research applications due to its unique properties.

準備方法

Synthetic Routes and Reaction Conditions

The preparation of dibenzyl 2-aminosuccinate typically involves the reaction of dibenzyl aminoformate with succinic anhydride . The synthetic route can be summarized as follows:

Preparation of Dibenzyl Aminoformate: This intermediate is synthesized by reacting benzyl alcohol with phosgene to form dibenzyl carbonate, which is then reacted with ammonia to yield dibenzyl aminoformate.

Reaction with Succinic Anhydride: Dibenzyl aminoformate is then reacted with succinic anhydride under controlled conditions to produce this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The process typically involves:

Large-scale preparation of dibenzyl aminoformate: .

Controlled reaction with succinic anhydride: .

Purification and crystallization: to obtain the final product.

化学反応の分析

Deprotection via Hydrogenolysis

The benzyl groups in dibenzyl 2-aminosuccinate can be selectively removed under hydrogenolysis conditions to yield unprotected amino succinic acid derivatives. This reaction is pivotal for generating bioactive intermediates.

| Reaction Type | Conditions | Reagents/Catalysts | Products | Yield | Reference |

|---|---|---|---|---|---|

| Hydrogenolysis | H₂ gas, ambient temperature | Pd/C (palladium on carbon) | Free amino succinic acid derivative | >90% |

This method preserves stereochemical integrity, making it essential for synthesizing enantiopure pharmaceuticals .

Cyclization via Mitsunobu Reaction

This compound undergoes stereoselective cyclization under Mitsunobu conditions to form β-lactam rings, a key structural motif in antibiotics.

| Reaction Type | Conditions | Reagents | Products | Diastereomeric Ratio (SS:SR) | Yield | Reference |

|---|---|---|---|---|---|---|

| Mitsunobu Cyclization | THF, 0°C to RT | DIAD, PPh₃ | β-lactam derivative | 76% SS isomer | 76% |

The dibenzyl group enhances reaction efficiency by minimizing side products like dehydrodipeptides .

Substitution via Tosylate Intermediate

The hydroxyl group in derivatives of this compound can be converted to a tosylate, enabling nucleophilic substitution reactions.

| Reaction Type | Conditions | Reagents | Products | Reference |

|---|---|---|---|---|

| Tosylation | DCM, 0°C | TsCl (tosyl chloride), pyridine | Tosylate ester | |

| Nucleophilic Substitution | Polar aprotic solvent (e.g., DMF) | Amines, thiols | Substituted succinate derivatives |

This two-step process facilitates the introduction of diverse functional groups, enhancing molecular complexity.

Epimerization under Basic Conditions

Basic conditions can induce epimerization at the exocyclic Cα’-H stereocenter, leading to thermodynamic equilibrium between diastereomers.

| Reaction Type | Conditions | Reagents | Outcome | Reference |

|---|---|---|---|---|

| Epimerization | DMF, traces of base (e.g., Et₃N) | Ambient temperature | SS:SR equilibrium (~1:1 ratio) |

This phenomenon underscores the importance of controlling reaction conditions to maintain stereochemical fidelity .

Key Mechanistic Insights

-

Mitsunobu Reaction : The dibenzylamino group’s basicity stabilizes transition states, favoring β-lactam formation over elimination pathways .

-

Tosylate Reactivity : The tosylate group’s superior leaving ability enables efficient nucleophilic substitutions, broadening synthetic utility.

-

Hydrogenolysis Specificity : Pd/C selectively cleaves benzyl esters without affecting other functional groups, enabling orthogonal deprotection strategies .

科学的研究の応用

Chemical Properties and Structure

Dibenzyl 2-aminosuccinate has the molecular formula and a molecular weight of approximately 313.35 g/mol. The compound features two benzyl groups attached to the nitrogen atom of the amino group, along with a succinate backbone, contributing to its unique chemical properties and biological activities.

Chiral Synthesis

This compound serves as a valuable chiral starting material for synthesizing optically active compounds. Its chiral center facilitates the introduction of chirality into other molecules through various chemical reactions, making it crucial for developing enantiopure drugs .

Applications in Chiral Synthesis:

- Optically Active Compounds: Used to synthesize pharmaceuticals where chirality is essential for biological activity.

- Peptidomimetics: Functions as a protected form of L-aspartic acid, allowing for selective removal of protecting groups to incorporate L-aspartic acid into peptide chains .

Asymmetric Catalysis

The compound can be employed as a chiral ligand in asymmetric catalysis. Its chiral nature influences the catalyst's interaction with reaction substrates, leading to the preferential formation of one enantiomer over another . This application is vital for synthesizing enantiopure products efficiently.

Key Benefits:

- Enhanced selectivity in chemical reactions.

- Increased yields of desired enantiomers.

Biological Activities

This compound exhibits significant biological activity, attributed primarily to its chiral nature. Research indicates that it can modulate enzymatic activities and influence pathways involved in oxidative stress and inflammation. Its antioxidant properties suggest potential applications in protecting cells from oxidative damage by scavenging free radicals.

Notable Biological Applications:

- Neuroprotection: In studies involving primary sensory neurons from rats, this compound demonstrated potential for stimulating nerve regeneration under oxidative stress conditions .

- Anti-inflammatory Effects: It has been shown to reduce inflammation and improve locomotor function in animal models of spinal cord injury .

Case Study 1: Neuroregeneration

In a study examining the effects of Shinbaro2 (a formulation containing this compound) on neural recovery, researchers found that epidural injections significantly reduced inflammation and improved locomotor function in rat models of lumbar spinal stenosis. The treatment led to reduced macrophage presence around injury sites and enhanced nerve growth, indicating this compound's potential as a therapeutic agent for nerve injuries .

Case Study 2: Synthesis of Peptidomimetics

Research has demonstrated that this compound can effectively serve as a precursor for synthesizing various biologically active peptides. By utilizing its benzyl protecting groups, researchers successfully incorporated L-aspartic acid into peptide chains, highlighting its utility in drug development .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chiral Synthesis | Starting material for optically active compounds | Essential for enantiopure drug synthesis |

| Asymmetric Catalysis | Acts as a chiral ligand influencing reaction selectivity | Increases yields of desired enantiomers |

| Neuroprotection | Potential to stimulate nerve regeneration | Improved locomotor function in animal models |

| Anti-inflammatory Effects | Reduces inflammation in spinal injury models | Significant reduction in pain-related factors |

作用機序

The mechanism of action of dibenzyl 2-aminosuccinate involves its role as a chiral building block and protecting group in various chemical reactions. Its molecular targets and pathways include:

Chiral Synthesis: The chiral center of this compound allows it to introduce chirality into other molecules, influencing their biological activity.

Peptide Synthesis: The benzyl protecting groups on the molecule can be selectively removed, enabling the incorporation of the L-aspartic acid unit into peptide chains.

類似化合物との比較

Similar Compounds

Dibenzyl Aspartate: Similar in structure and function, used in chiral synthesis and peptide synthesis.

L-Aspartic Acid Dibenzyl Ester: Another similar compound with applications in peptide synthesis and asymmetric catalysis.

Uniqueness

Dibenzyl 2-aminosuccinate is unique due to its specific chiral center and the ability to serve as a versatile building block in various chemical reactions. Its applications in chiral synthesis, peptide synthesis, and asymmetric catalysis make it a valuable compound in scientific research.

生物活性

Dibenzyl 2-aminosuccinate, particularly its (S)-enantiomer, is an organic compound with notable biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic uses based on a review of diverse scholarly sources.

This compound is classified as an amino acid derivative, specifically an ester of 2-aminosuccinic acid. Its structure features two benzyl groups attached to the nitrogen atom of the amine, contributing to its unique reactivity and properties. The compound has a molecular formula of C₁₅H₁₅N₁O₄ and a molecular weight of approximately 313.35 g/mol.

Synthesis Methods

Several methods exist for synthesizing (S)-dibenzyl 2-aminosuccinate, often involving the coupling of protected amino acids using reagents such as DCC (dicyclohexylcarbodiimide) and NHS (N-hydroxysuccinimide). The synthesis can be accomplished in high yields through various routes, which allow for the selective removal of protecting groups to yield the active amine form suitable for further chemical modifications .

Biological Activities

(S)-Dibenzyl 2-aminosuccinate exhibits a range of biological activities that make it a subject of interest in pharmacology. Key activities include:

- Antioxidant Properties : It has been shown to exhibit significant antioxidant activity, which is crucial for protecting cells from oxidative stress.

- Neuroprotective Effects : Research indicates potential neuroprotective effects, particularly in models of nerve injury. For instance, studies have demonstrated that dibenzyl derivatives can stimulate nerve regeneration and reduce inflammation in animal models .

- Antimicrobial Activity : Preliminary studies suggest that dibenzyl derivatives may possess antimicrobial properties, making them candidates for developing new antibiotics .

The specific mechanisms underlying these biological activities are still under investigation. However, it is believed that the compound’s chiral nature allows it to interact selectively with biological targets, enhancing its efficacy in various applications. Interaction studies have focused on its binding affinity to different receptors and enzymes, which are critical for elucidating its therapeutic potential .

Case Studies and Research Findings

Several research findings highlight the compound's potential applications:

- Neuroregeneration : A study involving the administration of dibenzyl derivatives in models of spinal cord injury showed improved locomotor recovery and reduced pain-related factors .

- Antioxidant Activity : In vitro assays have demonstrated that this compound can scavenge free radicals effectively, suggesting its utility as a protective agent against oxidative damage .

- Antimicrobial Screening : A recent evaluation of dibenzyl derivatives indicated promising results against various bacterial strains, supporting their potential use in treating infections caused by resistant organisms .

Comparative Analysis with Related Compounds

To understand the uniqueness of (S)-dibenzyl 2-aminosuccinate, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Dibenzyl Glycine | Amino Acid Derivative | Lacks the succinic acid moiety |

| Dibenzyl L-Aspartate | Amino Acid Ester | Contains an aspartate moiety |

| N-Benzyl-L-Aspartic Acid | Amino Acid | Contains only one benzyl group |

(S)-Dibenzyl 2-aminosuccinate stands out due to its dual benzyl substitution and specific chiral configuration, influencing its biological reactivity compared to these similar compounds .

特性

IUPAC Name |

dibenzyl 2-aminobutanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c19-16(18(21)23-13-15-9-5-2-6-10-15)11-17(20)22-12-14-7-3-1-4-8-14/h1-10,16H,11-13,19H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQAMWLOABQRMAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CC(C(=O)OCC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。